

Technical Guide: Target Identification and Validation of Antiviral Agent AV-23

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Compound of Interest

Compound Name: Antiviral agent 23

Cat. No.: B12392632

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the target identification and validation process for a novel antiviral candidate, designated AV-23. We present a detailed account of the experimental methodologies employed to identify the viral main protease (Mpro) as the primary molecular target of AV-23 and subsequently validate this interaction through a series of biochemical and cell-based assays. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are illustrated using diagrams.

Introduction

Antiviral agent AV-23 is a novel small molecule inhibitor identified from a high-throughput screening campaign aimed at discovering broad-spectrum antiviral compounds. Initial studies demonstrated potent activity against a range of coronaviruses in cell culture models. The primary objective of the research outlined in this guide was to elucidate the specific molecular target of AV-23 and validate its mechanism of action, a critical step in its preclinical development. This guide details the successful identification and validation of the viral main protease (Mpro), a cysteine protease essential for viral replication, as the direct target of AV-23.

Target Identification: Affinity-Based Proteomics

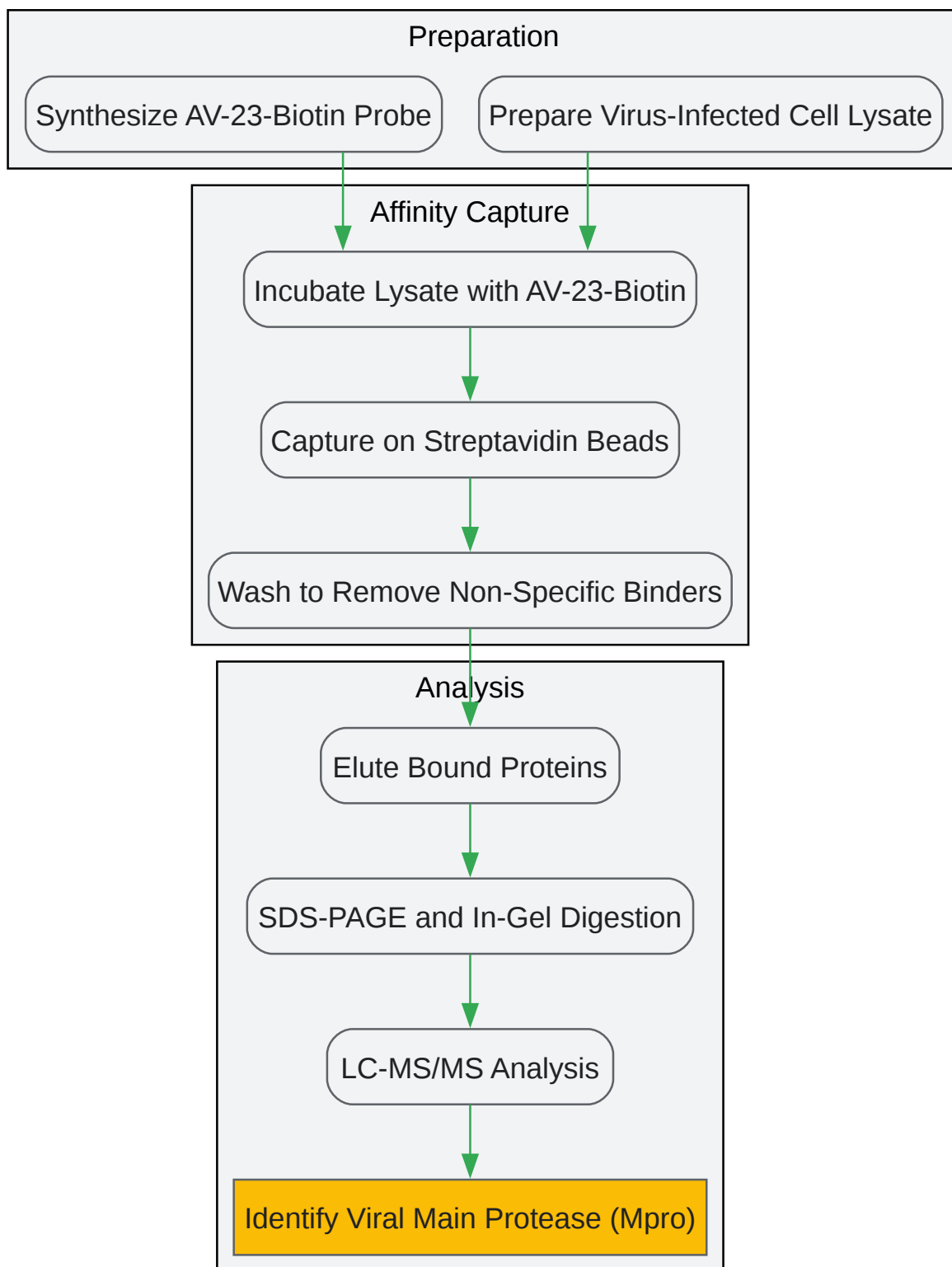
To identify the cellular or viral protein target of AV-23, an affinity-based chemical proteomics approach was employed. This strategy utilizes a modified version of the inhibitor to capture its

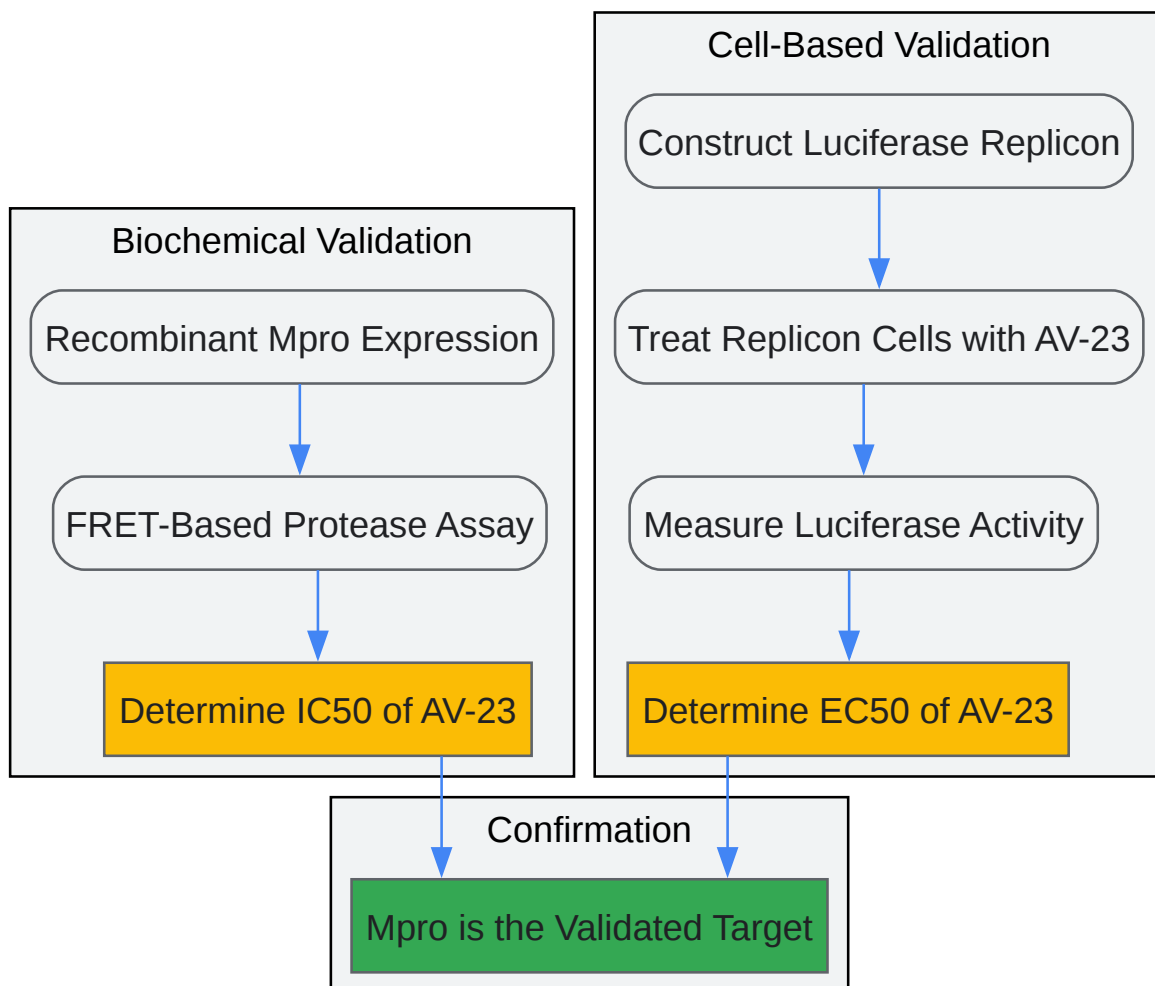
binding partners from a complex biological sample, which are then identified using mass spectrometry.

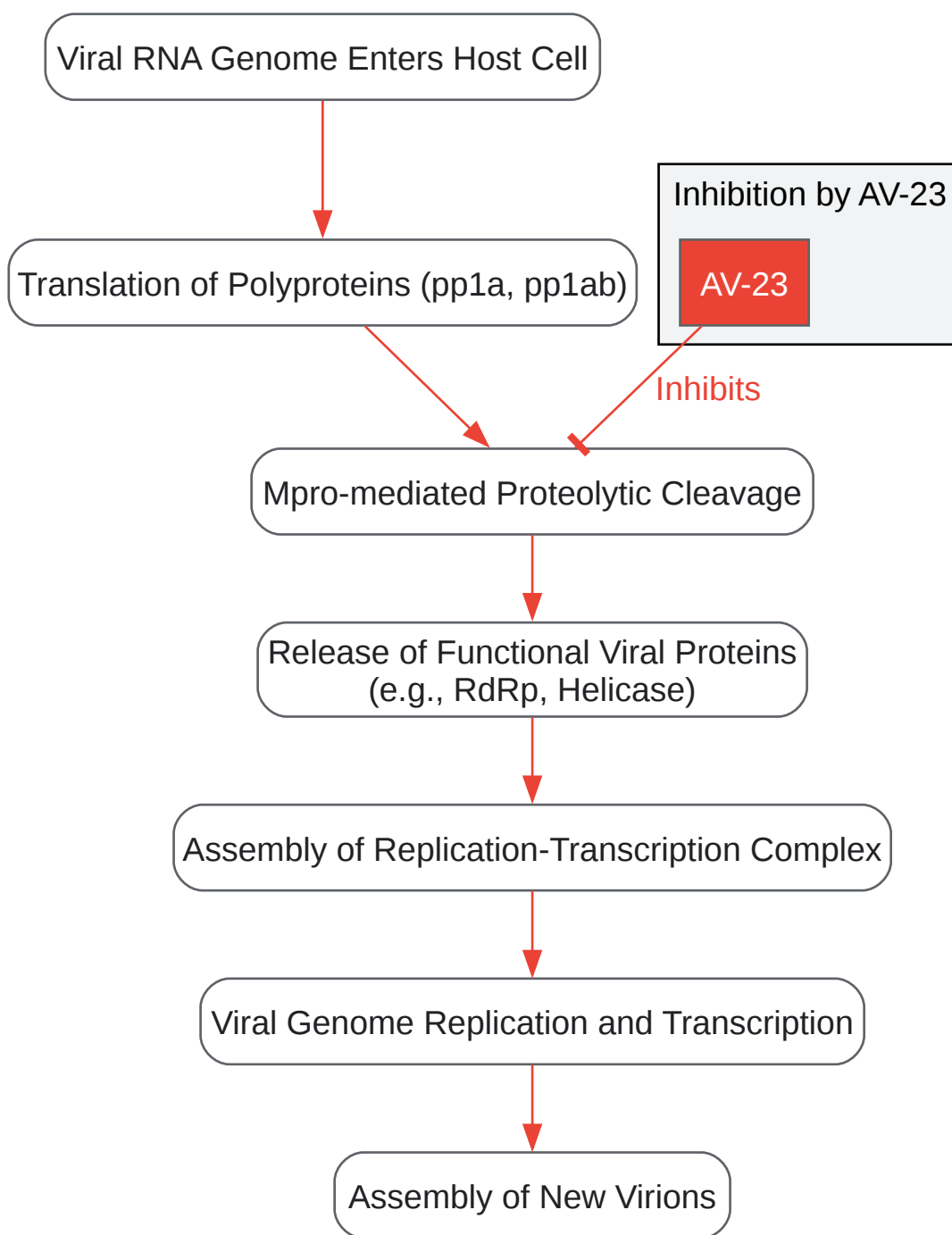
Experimental Protocol: Affinity Chromatography and Mass Spectrometry

- **Synthesis of Affinity Probe:** AV-23 was chemically modified to incorporate a biotin tag via a flexible linker, creating AV-23-biotin. The linkage was designed to minimize steric hindrance at the active binding site.
- **Lysate Preparation:** Virus-infected host cells were lysed to release viral and cellular proteins. The total protein concentration of the lysate was quantified.
- **Affinity Pulldown:** The cell lysate was incubated with the AV-23-biotin probe to allow for binding to its target protein(s). A control experiment using free biotin was run in parallel.
- **Capture on Streptavidin Beads:** The lysate was then passed through a column containing streptavidin-coated agarose beads. The high affinity of biotin for streptavidin results in the capture of the AV-23-biotin probe along with its bound protein target(s).
- **Washing and Elution:** The beads were washed extensively with buffer to remove non-specifically bound proteins. The specifically bound proteins were then eluted from the beads.
- **Proteomic Analysis:** The eluted proteins were separated by SDS-PAGE, and protein bands of interest were excised. The proteins were then digested with trypsin and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and thereby identify the proteins.

Target Identification Workflow







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